molecular formula C9H13ClO B14883359 3,3-Dicyclopropylpropanoyl chloride

3,3-Dicyclopropylpropanoyl chloride

Cat. No.: B14883359
M. Wt: 172.65 g/mol
InChI Key: HJQLFCDMISYAIO-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylpropanoyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of propanoyl chloride, where two cyclopropyl groups are attached to the third carbon atom of the propanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclopropylpropanoyl chloride typically involves the reaction of 3,3-Dicyclopropylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

3,3-Dicyclopropylpropanoic acid+SOCl23,3-Dicyclopropylpropanoyl chloride+SO2+HCl\text{3,3-Dicyclopropylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,3-Dicyclopropylpropanoic acid+SOCl2​→3,3-Dicyclopropylpropanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylpropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dicyclopropylpropanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    3,3-Dicyclopropylpropanoic Acid: Formed through hydrolysis.

    3,3-Dicyclopropylpropanol: Formed through reduction.

Scientific Research Applications

3,3-Dicyclopropylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: May be used in the development of pharmaceuticals and drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Propionyl Chloride: A simpler acyl chloride with a similar reactivity profile but lacks the cyclopropyl groups.

    3-Chloropropionyl Chloride: Another acyl chloride with a different substitution pattern.

Uniqueness

3,3-Dicyclopropylpropanoyl chloride is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3,3-dicyclopropylpropanoyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2

InChI Key

HJQLFCDMISYAIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)Cl)C2CC2

Origin of Product

United States

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